molecular formula C16H29Br B8498409 1-Bromohexadec-1-yne CAS No. 13866-75-6

1-Bromohexadec-1-yne

Cat. No. B8498409
M. Wt: 301.30 g/mol
InChI Key: UFGVJLFMEFHFFP-UHFFFAOYSA-N
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Patent
US04571438

Procedure details

A 3 liter, 2-necked round bottom flask was equipped with a magnetic stir bar, an inlet valve and a septum. After being purged with an argon atmosphere, the flask was charged with 615 g (2.1 mol) of 1,10-dibromodecane in 350 mL of THF and 125 mL of hexamethylphosphorus triamide. A solution containing about 1 mol of hexynyllithium, prepared as described above, was then added to the solution of dibromide via the septum. The reaction mixture was allowed to stir overnight, then quenched by pouring over about 1 L of water. The reaction mixture was diluted with about 500 mL of hexane, phases separated and the organic layer washed twice with 500 mL aliquots of water. The organic layer was then dried over MgSO4, filtered, solvent stripped on the rotary evaporator, then vacuum distilled through a 2 foot column packed with 1/4" glass helices. About 104 g (35 mol % yield) of hexadecynyl bromide was obtained with a boiling point of 135° C. @ 0.3 mm Hg.
Quantity
615 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
[Compound]
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][Br:12].[C:13]([Li])#[C:14][CH2:15][CH2:16][CH2:17][CH3:18]>C1COCC1.CN(P(N(C)C)N(C)C)C>[C:11]([Br:12])#[C:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
615 g
Type
reactant
Smiles
BrCCCCCCCCCCBr
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C)P(N(C)C)N(C)C
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(#CCCCC)[Li]
Step Three
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 liter, 2-necked round bottom flask was equipped with a magnetic stir bar, an inlet valve
CUSTOM
Type
CUSTOM
Details
After being purged with an argon atmosphere
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by pouring over about 1 L of water
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with about 500 mL of hexane, phases
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
the organic layer washed twice with 500 mL aliquots of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent stripped on the rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled through a 2 foot column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#CCCCCCCCCCCCCCC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 104 g
YIELD: CALCULATEDPERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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